
Amino-PEG9-alcohol
Descripción general
Descripción
Amino-PEG9-alcohol is a PEG-based PROTAC linker . It is often used in bioconjugation chemistry to attach molecules to surfaces, particles, or other molecules . The amino group can react with carboxylic acids, isocyanates, or other activated functional groups to form stable amide or urethane bonds .
Synthesis Analysis
The synthesis of Amino-PEG9-alcohol involves a biocatalytic reduction of amino fatty acids into corresponding amino alcohols using carboxylic acid reductase and E. coli endogenous aldehyde reductases .Molecular Structure Analysis
The molecular weight of Amino-PEG9-alcohol is 413.50, and its formula is C18H39NO9 . It appears as a solid, white to off-white substance .Chemical Reactions Analysis
Amino-PEG9-alcohol, as an amino alcohol, can be determined as markers of nitrogen-containing toxic chemicals, focusing on combinations of gas and liquid chromatography with mass spectrometry detection to separate and identify intact degradation products and, mainly, their silyl and acyl derivatives .Physical And Chemical Properties Analysis
Amino-PEG9-alcohol is a colorless, crystalline solid . It has a high melting point greater than 200°C . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .Aplicaciones Científicas De Investigación
Synthesis of Heterobifunctional Polyethylene Glycols
Amino-PEG9-alcohol is used in the synthesis of heterobifunctional polyethylene glycols (PEGs) with azide functionality . This derivative allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed .
Bioconjugation Applications
The N-hydroxy succinimidyl-PEG-azide derivative of Amino-PEG9-alcohol can be used in bioconjugation applications . This derivative allows for the attachment of two distinct biologically active moieties to a single PEG chain .
Drug Delivery Systems
Amino-PEG9-alcohol can be used in the modification of biologically active molecules and nanoparticles . It enhances solubility, increases stability, and prolongs the circulation time for hydrophobic drugs, proteins, nucleic acids, liposomes, and other polymer-based delivery systems .
Immune System Evasion
Amino-PEG9-alcohol shields nanoparticles from serum proteins, preventing opsonization and subsequent detection from the immune system . This allows for specific tumor targeting through the enhanced permeation and retention (EPR) effect .
Synthesis of Vicinal Anti-Amino Alcohol
Amino-PEG9-alcohol can be synthesized from the corresponding vinylepoxides, which can be ring opened regioselectively in the allylic position by nitrogen nucleophiles . The reaction proceeds stereospecific and regioselectively via a SN2 attack at the allylic position affording the vicinal anti-amino alcohol .
Synthesis of Biologically Important Compounds
The β-amino alcohol and α-hydroxy-β-amino acid moieties, which can be synthesized from Amino-PEG9-alcohol, are found in a large variety of biologically important compounds . These include natural products and peptides, as well as in a growing number of ligands and chiral auxiliaries for asymmetric synthesis .
Mecanismo De Acción
Target of Action
Amino-PEG9-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Amino-PEG9-alcohol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Amino-PEG9-alcohol, being a PEG-based linker, connects these two ligands, enabling the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Amino-PEG9-alcohol is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By facilitating the degradation of specific target proteins, Amino-PEG9-alcohol (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound, it is known to increase the water solubility of compounds in aqueous media This property can potentially enhance the bioavailability of the PROTACs
Result of Action
The primary result of the action of Amino-PEG9-alcohol is the selective degradation of target proteins. By acting as a linker in PROTACs, it enables the selective ubiquitination and degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein.
Action Environment
The action of Amino-PEG9-alcohol is influenced by various environmental factors. As a PEG-based compound, its hydrophilic nature allows it to increase the solubility of compounds in aqueous media This suggests that the presence of water and the pH of the environment could potentially influence its action Additionally, the stability and efficacy of Amino-PEG9-alcohol could be affected by factors such as temperature and the presence of other chemical entities
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO9/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJVIFECZEOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG9-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



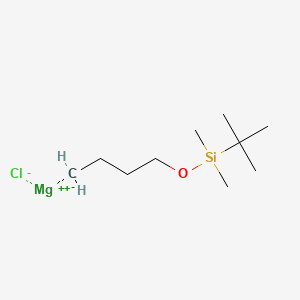


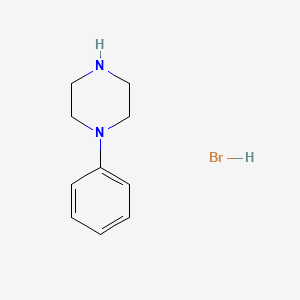

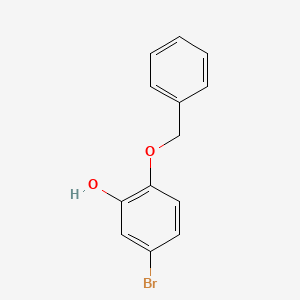
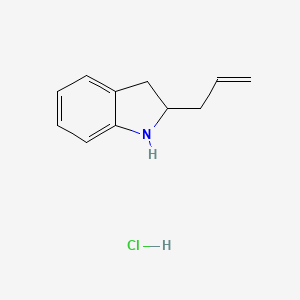

![4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B3105432.png)
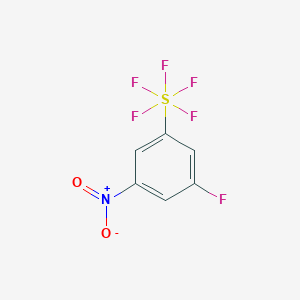
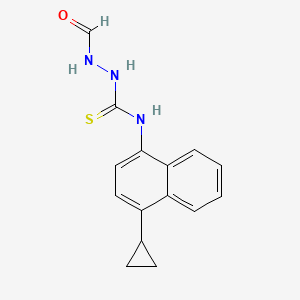
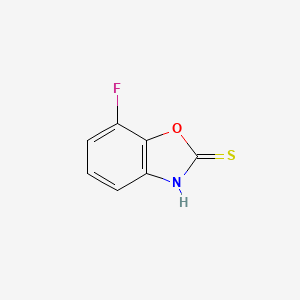
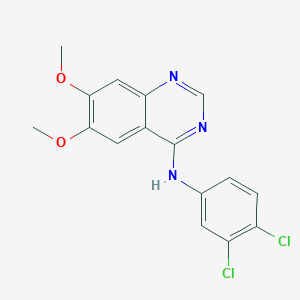
![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)